molecular formula C5H9N3 B167570 3-ethyl-1H-pyrazol-5-amine CAS No. 1904-24-1

3-ethyl-1H-pyrazol-5-amine

Cat. No. B167570
CAS RN: 1904-24-1
M. Wt: 111.15 g/mol
InChI Key: AXDGPQLEVYSXNL-UHFFFAOYSA-N
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Description

3-ethyl-1H-pyrazol-5-amine is a dicarboximide and a heterocyclic compound . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of 3-ethyl-1H-pyrazol-5-amine involves a one-pot two-step reaction of 3-oxo-3-arylpropanenitriles, methyl hydrazinecarboxylate (or hydrazine hydrate), and arylsulfonyl hydrazides . Another method involves the oxidation of β-bromo-α-(ethylsulfanyl)cinnamonitriles with H2O2 to the corresponding β-bromo-α-(ethylsulfinyl)cinnamonitriles .


Molecular Structure Analysis

The molecular formula of 3-ethyl-1H-pyrazol-5-amine is C5H9N3 . It is a heterocyclic compound with a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .


Physical And Chemical Properties Analysis

The molecular weight of 3-ethyl-1H-pyrazol-5-amine is 111.15 g/mol . It has a topological polar surface area of 54.7 Ų .

Scientific Research Applications

Synthesis of New Pyrazolo[3,4-b]pyridine Products

Ghaedi et al. (2015) explored the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, which were created through the condensation of pyrazole-5-amine derivatives with activated carbonyl groups. This process has proven useful for preparing new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015).

Development of Antitumor, Antifungal, and Antibacterial Agents

Titi et al. (2020) investigated the synthesis and characterization of pyrazole derivatives, including ethyl 5-methyl-1-(((6-methyl-3-nitropyridin-2-yl) amino) methyl)-1H-pyrazole-3-carboxylate (L3). These compounds showed potential biological activity against breast cancer and microbes, confirming the origin of their biological activities (Titi et al., 2020).

Catalysis in Copolymerization Processes

Matiwane et al. (2020) researched pyrazolyl compounds, such as 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethyl-amine, in the formation of zinc(II) carboxylate complexes. These complexes were effective catalysts for the copolymerization of CO2 and cyclohexene oxide, demonstrating their utility in the production of polymers like poly(cyclohexene carbonate) (Matiwane et al., 2020).

Asymmetric Catalysis in Organic Synthesis

Togni et al. (1996) utilized chiral ferrocenyl pyrazole ligands in a palladium-catalyzed asymmetric allylic amination reaction. This approach yielded high enantioselectivity and offered insights into the configurational aspects of the reaction intermediates (Togni et al., 1996).

Green Synthesis of Pyrazole Derivatives

Noruzian et al. (2019) developed a green and catalyst-free protocol for synthesizing novel 1H-furo[2,3-c]pyrazole-4-amines. Their method highlights the environmental benefits of using water as a solvent and easy purification processes, contributing to the field of sustainable chemistry (Noruzian et al., 2019).

Safety And Hazards

3-ethyl-1H-pyrazol-5-amine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-ethyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-2-4-3-5(6)8-7-4/h3H,2H2,1H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDGPQLEVYSXNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621279
Record name 5-Ethyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-1H-pyrazol-5-amine

CAS RN

1904-24-1
Record name 5-Ethyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DE Uehling, B Joseph, KC Chung… - Journal of medicinal …, 2021 - ACS Publications
… A solution of 2,4-dichloroquinazoline (260 mg, 1.3 mmol), 3-ethyl-1H-pyrazol-5-amine (149 mg, 1.03 mmol), and triethylamine (0.68 mL, 3.92 mmol) in ethanol (5 mL) was stirred …
Number of citations: 10 pubs.acs.org
BB Hansen, TH Jepsen, M Larsen… - Journal of Medicinal …, 2020 - ACS Publications
… The reaction mixture was stirred at rt for 5 min followed by the addition of 3-ethyl-1H-pyrazol-5-amine 43d (62 mg, 0.56 mmol), and the resulting mixture was stirred at 60 C overnight. …
Number of citations: 19 pubs.acs.org
S Havel, P Khirsariya, N Akavaram… - The Journal of …, 2018 - ACS Publications
3,4-Substituted-5-aminopyrazoles and 4-substituted-2-aminothiazoles are frequently used intermediates in medicinal chemistry and drug discovery projects. We report an expedient …
Number of citations: 12 pubs.acs.org
KA Teske, W Su, CR Corona, J Wen, J Deng, Y Ping… - Cell Chemical …, 2023 - cell.com
DNA-encoded libraries (DELs) provide unmatched chemical diversity and starting points for novel drug modalities. Here, we describe a workflow that exploits the bifunctional attributes …
Number of citations: 1 www.cell.com

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